molecular formula C5H5BrIN3 B13132422 6-Bromo-5-iodopyridine-2,3-diamine

6-Bromo-5-iodopyridine-2,3-diamine

Cat. No.: B13132422
M. Wt: 313.92 g/mol
InChI Key: OAKFDINLLPJEIT-UHFFFAOYSA-N
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Description

6-Bromo-5-iodopyridine-2,3-diamine is a heterocyclic organic compound that contains both bromine and iodine atoms attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-iodopyridine-2,3-diamine typically involves halogenation reactions. One common method is the selective bromination and iodination of pyridine derivatives. For instance, starting from 2,3-diaminopyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions, followed by iodination using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, the purification process may include crystallization, distillation, or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-iodopyridine-2,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

6-Bromo-5-iodopyridine-2,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-5-iodopyridine-2,3-diamine in its applications involves its ability to participate in various chemical reactions due to the presence of reactive bromine and iodine atoms. These halogen atoms can facilitate the formation of new bonds and functional groups, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as binding to metal centers in catalysis or interacting with biological targets in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-iodopyridine-2,3-diamine is unique due to the presence of both bromine and iodine atoms along with amino groups on the pyridine ring. This combination of functional groups provides distinct reactivity and versatility in various chemical transformations, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C5H5BrIN3

Molecular Weight

313.92 g/mol

IUPAC Name

6-bromo-5-iodopyridine-2,3-diamine

InChI

InChI=1S/C5H5BrIN3/c6-4-2(7)1-3(8)5(9)10-4/h1H,8H2,(H2,9,10)

InChI Key

OAKFDINLLPJEIT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1I)Br)N)N

Origin of Product

United States

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